Cas no 2171887-47-9 (3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione)
3-Hydroxy-3-(1-(hydroxymethyl)cyclobutyl)-8λ6-thiabicyclo[3.2.1]octane-8,8-dione è un composto organico complesso caratterizzato da una struttura biciclica unica, che combina un anello ciclobutile funzionalizzato con un gruppo idrossimetile e un sistema tia-biciclo[3.2.1]ottano contenente un gruppo solfonile (dione). La presenza del gruppo idrossile in posizione 3 e della funzionalità idrossimetilica conferisce alla molecola una polarità elevata e potenziali siti reattivi per ulteriori modifiche chimiche. La sua struttura rigida e la geometria definita lo rendono adatto per applicazioni in sintesi asimmetriche o come intermedio nella produzione di farmaci, in particolare per composti con attività biologica mirata. La stabilità del sistema solfonile e la sua solubilità in solventi polari ne facilitano l'utilizzo in condizioni di reazione controllate.
2171887-47-9 structure
Product Name:3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione
Numero CAS:2171887-47-9
MF:C12H20O4S
MW:260.349802970886
CID:6232290
PubChem ID:165590197
Update Time:2025-10-22
3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione
- EN300-1631376
- 2171887-47-9
- 3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione
-
- Inchi: 1S/C12H20O4S/c13-8-11(4-1-5-11)12(14)6-9-2-3-10(7-12)17(9,15)16/h9-10,13-14H,1-8H2
- Chiave InChI: CMNXMEXYJYSCAL-UHFFFAOYSA-N
- Sorrisi: S1(C2CCC1CC(C2)(C1(CO)CCC1)O)(=O)=O
Proprietà calcolate
- Massa esatta: 260.10823029g/mol
- Massa monoisotopica: 260.10823029g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 398
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 83Ų
3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1631376-0.05g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 0.05g |
$1912.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-0.1g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 0.1g |
$2002.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-0.25g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 0.25g |
$2093.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-0.5g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 0.5g |
$2185.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-1.0g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 1g |
$2276.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-2.5g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 2.5g |
$4458.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-5.0g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 5g |
$6597.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-10.0g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 10g |
$9781.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-50mg |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 50mg |
$1912.0 | 2023-09-22 | ||
| Enamine | EN300-1631376-100mg |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 100mg |
$2002.0 | 2023-09-22 |
3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione Letteratura correlata
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
2171887-47-9 (3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso